O=C(S/1)NC(C1=C\\C2=CC=C(C=C2)C(O)=O)=O
. The InChI key for this compound is LXRKDEAFRQCTBN-YVMONPNESA-N
.
TCS-3035, also known as 2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy, is a chemical compound recognized for its role as an agonist for the G protein-coupled receptor GPR35. This receptor is involved in various physiological processes, including immune modulation and gastric function. TCS-3035 has garnered attention in scientific research due to its potential therapeutic applications and unique molecular characteristics.
TCS-3035 can be synthesized through specific chemical reactions involving precursors such as 4-hydroxybenzaldehyde and 2,4-thiazolidinedione. These precursors undergo a series of reactions to yield TCS-3035, making it accessible for research and potential industrial applications.
TCS-3035 is classified as a small organic molecule with notable pharmacological properties. It belongs to a broader category of compounds that interact with G protein-coupled receptors, which are critical targets in drug discovery.
The synthesis of TCS-3035 involves a multi-step process:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to isolate the final product effectively.
TCS-3035 has a complex molecular structure characterized by the presence of thiazolidinylidene and phenoxy moieties. Its chemical formula is , and it features multiple functional groups that contribute to its reactivity and biological activity.
The molecular weight of TCS-3035 is approximately 251.29 g/mol. Structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the integrity and identity of the compound.
TCS-3035 primarily undergoes substitution reactions due to its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
The products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives that may exhibit different biological activities.
TCS-3035 acts as an agonist for the GPR35 receptor, activating it upon binding. This interaction initiates a cascade of intracellular signaling pathways that influence various physiological responses.
The pharmacokinetics of TCS-3035 indicate that it is soluble up to 100 mM in dimethyl sulfoxide, facilitating its use in biological assays. The compound's action is context-dependent, affecting immune modulation, gastric function, and insulin secretion based on the specific biological environment.
TCS-3035 is typically characterized by its solid state at room temperature with a melting point that can vary based on purity and crystallization conditions.
Relevant analyses often include spectral data from NMR and infrared spectroscopy to elucidate functional groups and confirm structural integrity.
TCS-3035 has potential applications in scientific research, particularly in studies related to G protein-coupled receptors. Its ability to modulate receptor activity makes it a candidate for investigating therapeutic strategies for conditions influenced by GPR35 signaling. Additionally, derivatives of TCS-3035 may be explored for their pharmacological properties in drug development initiatives targeting metabolic disorders or immune-related diseases.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: